

Boc-L-serine tert-butyl ester structure and synthesis

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An In-depth Technical Guide to Boc-L-serine tert-butyl ester: Structure and Synthesis

For researchers, scientists, and professionals in drug development, Boc-L-serine tert-butyl ester is a valuable protected amino acid derivative. Its structure allows for selective deprotection, making it a key component in the synthesis of complex peptides and various bioactive molecules. This guide provides a detailed overview of its structure, properties, and synthesis, including experimental protocols and quantitative data.

Chemical Structure and Properties

Boc-L-serine tert-butyl ester, systematically named tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection enhances its stability and solubility, making it suitable for various applications in organic and medicinal chemistry.

The key physicochemical properties of Boc-L-serine tert-butyl ester are summarized in the table below.



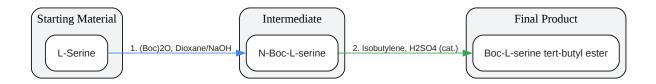
Property	Value	Reference
IUPAC Name	tert-butyl (2S)-3-hydroxy-2-[(2- methylpropan-2- yl)oxycarbonylamino]propanoa te	
Synonyms	Boc-Ser-Otbu, N-Boc-L-serine tert-butyl ester, Boc-L-Ser- OtBu	_
CAS Number	7738-22-9	
Molecular Formula	C12H23NO5	
Molecular Weight	261.31 g/mol	
Appearance	White solid/powder	
Purity	≥95% to ≥97%	
SMILES	CC(C)(C)OC(=O)INVALID- LINKNC(=O)OC(C)(C)C	-
InChlKey	NSNZHQVMWJPBPI- QMMMGPOBSA-N	_
Storage Conditions	0 - 8 °C	-

Synthesis of Boc-L-serine tert-butyl ester

The synthesis of Boc-L-serine tert-butyl ester is typically a multi-step process that begins with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid. A common route involves the initial formation of N-Boc-L-serine, which is then converted to the final product.

Synthesis Pathway





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Caption: Synthesis pathway for Boc-L-serine tert-butyl ester.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Boc-L-serine tert-butyl ester, adapted from established procedures for similar compounds.

Step 1: Synthesis of N-Boc-L-serine

This procedure is adapted from a well-established method for the N-protection of amino acids.

Materials:

- L-serine
- Di-tert-butyl dicarbonate ((Boc)2O)
- Dioxane
- 1 N Sodium hydroxide (NaOH)
- 1 N Potassium bisulfate (KHSO4)
- Ethyl acetate
- Magnesium sulfate (MgSO4)

Procedure:



- A solution of L-serine (e.g., 0.30 mol) in 1 N sodium hydroxide is prepared and cooled in an ice bath.
- A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane is added to the cooled serine solution with vigorous stirring.
- The two-phase mixture is stirred at low temperature (around 5°C) for 30 minutes and then allowed to warm to room temperature over approximately 3.5 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the mixture is concentrated by rotary evaporation.
- The aqueous solution is cooled again in an ice bath and acidified to a pH of 2-3 by the slow addition of 1 N potassium bisulfate.
- The product, N-Boc-L-serine, is extracted with ethyl acetate.
- The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-L-serine tert-butyl ester from N-Boc-L-serine

This step involves the esterification of the carboxylic acid of N-Boc-L-serine. The direct tert-butylation of the carboxylic acid can be achieved using isobutylene with an acid catalyst.

Materials:

- N-Boc-L-serine
- Dichloromethane (or another suitable solvent)
- Isobutylene (liquid or gas)
- Sulfuric acid (catalytic amount)
- Sodium bicarbonate solution



Brine

Procedure:

- N-Boc-L-serine is dissolved in a suitable solvent such as dichloromethane in a pressureresistant flask.
- The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added.
- Liquid isobutylene is added, and the flask is sealed. The reaction is stirred at room temperature for several hours to days, with progress monitored by TLC.
- Upon completion, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Boc-L-serine tert-butyl ester.

Quantitative Data

The following table summarizes typical yields for the synthesis of a related intermediate, N-Boc-L-serine methyl ester, which can provide an indication of the efficiency of the N-Boc protection step.

Reaction Step	Product	Reported Yield	Reference
N-Boc protection and methylation	N-Boc-L-serine methyl ester	86%	
N-Boc protection of L- serine methyl ester hydrochloride	N-Boc-L-serine methyl ester	94%	

Applications in Research and Development



Boc-L-serine tert-butyl ester is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: It serves as a protected amino acid in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.
- Drug Development: This compound is utilized in the design and synthesis of therapeutic agents, including enzyme inhibitors and neuroprotective drugs.
- Combinatorial Chemistry: Its use in combinatorial chemistry facilitates the generation of libraries of compounds for drug discovery and screening.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized as a logical workflow.

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